2-[2-(Fmoc-amino)ethoxy]ethanol
Overview
Description
The compound "2-[2-(Fmoc-amino)ethoxy]ethanol" is related to the field of synthetic organic chemistry, particularly in the context of surfactants and protected amino alcohols. The Fmoc group, which stands for 9-fluorenylmethoxycarbonyl, is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids. The presence of an ethoxyethanol moiety suggests solubility in organic solvents and potential applications in surfactant chemistry.
Synthesis Analysis
The synthesis of Fmoc-protected amino alcohols can be achieved through the aminohydroxylation of alkenes using FmocNHCl as a nitrogen source. This method, as described in the research, provides racemic Fmoc-protected amino alcohols with excellent regioselectivity, although the yields can be low to modest. The addition of triethylamine (TEA) can sometimes improve the yield and regioselectivity of the reaction . Another related synthesis involves the preparation of Fmoc-protected amino acids with N-alkylaminooxy side chains, which are useful for the synthesis of neoglycopeptides .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino alcohols includes the Fmoc group, which is a bulky protecting group that can be removed under basic conditions. This group is attached to the nitrogen of an amino alcohol, which is a molecule containing both an amino group and a hydroxyl group. The structure is designed to be stable during peptide synthesis and can be deprotected when necessary .
Chemical Reactions Analysis
Fmoc-protected amino alcohols can undergo various chemical reactions, particularly in the context of peptide synthesis. They can be coupled with other amino acids to form peptides while the Fmoc group protects the amino functionality. The deprotection of the Fmoc group can be achieved under basic conditions, allowing for further elongation of the peptide chain . Additionally, the amino alcohols can be used to synthesize glycopeptide mimics through chemoselective reactions with reducing sugars .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino alcohols and related compounds are influenced by the presence of the Fmoc group and the ethoxyethanol moiety. The Fmoc group increases the hydrophobicity of the molecule, which can affect its solubility in organic solvents. The ethoxyethanol part of the molecule may confer surfactant properties, as seen in related compounds where the critical micelle concentration and surface parameters are temperature-dependent and hydrophobic . The viscosity and density of related binary mixtures have been studied, and the excess molar volume and viscosity deviations have been calculated, providing insight into the interactions between the components in these mixtures .
Scientific Research Applications
Application 12: Propellants and Blowing Agents
These applications are based on the potential uses of “2-[2-(Fmoc-amino)ethoxy]ethanol” and are not exhaustive. For detailed experimental procedures and quantitative results, it would be necessary to consult specific scientific literature or databases .
Application 18: Electronic Applications
These applications are speculative and based on the potential chemical properties and uses of “2-[2-(Fmoc-amino)ethoxy]ethanol”. For detailed experimental procedures and quantitative results, it would be necessary to consult specific scientific literature or databases .
Safety And Hazards
When handling “2-[2-(Fmoc-amino)ethoxy]ethanol”, avoid breathing in mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-10-12-23-11-9-20-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,21H,9-13H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVHQSUZTXSLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
179398-62-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179398-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50465246 | |
Record name | 2-[2-(Fmoc-amino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Fmoc-amino)ethoxy]ethanol | |
CAS RN |
299430-87-8 | |
Record name | 2-[2-(Fmoc-amino)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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